molecular formula C18H29N7O6 B10847287 c-[-Arg-Gly-Asp-Acpca31-]

c-[-Arg-Gly-Asp-Acpca31-]

Cat. No.: B10847287
M. Wt: 439.5 g/mol
InChI Key: SLTMEZLQPRTTBL-USZNOCQGSA-N
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Description

c-[-Arg-Gly-Asp-Acpca31-] is a synthetic cyclic peptide featuring the RGD (arginine-glycine-aspartic acid) motif, a well-characterized integrin-binding sequence critical for mediating cell adhesion and signaling . These integrins are overexpressed in tumor vasculature and metastatic cells, making cyclic RGD peptides promising candidates for anti-angiogenic and anti-cancer therapies. The Acpca31 linker optimizes the spatial orientation of the RGD triad, mimicking the bioactive conformation observed in natural ligands like fibronectin and vitronectin .

Properties

Molecular Formula

C18H29N7O6

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(1R,4S,10S,13S)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C18H29N7O6/c19-18(20)21-5-1-2-11-16(30)22-8-13(26)24-12(7-14(27)28)17(31)23-10-4-3-9(6-10)15(29)25-11/h9-12H,1-8H2,(H,22,30)(H,23,31)(H,24,26)(H,25,29)(H,27,28)(H4,19,20,21)/t9-,10+,11-,12-/m0/s1

InChI Key

SLTMEZLQPRTTBL-USZNOCQGSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N

Canonical SMILES

C1CC2CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cyclic RGD peptides, including c-[-Arg-Gly-Asp-Acpca31-], exhibit superior structural rigidity compared to linear analogs. For example, snake venom-derived disintegrins (e.g., GBV-IV4) are linear RGD-containing polypeptides with molecular weights exceeding 7 kDa, while synthetic cyclic peptides like c-[-Arg-Gly-Asp-Acpca31-] are smaller (~0.8–1.2 kDa) and lack enzymatic or phospholipase activity . This smaller size enhances tissue penetration and reduces immunogenicity.

Table 1: Structural and Functional Comparison

Property c-[-Arg-Gly-Asp-Acpca31-] GBV-IV4 (Snake Venom Disintegrin) Fibronectin (Natural RGD Ligand)
Structure Cyclic Linear Linear (within protein domain)
Molecular Weight ~800–1,200 Da 7,442 Da ~250 kDa (full protein)
RGD Conformation Pre-organized Flexible Context-dependent
Enzymatic Activity None None (protease/phospholipase-free) N/A
Primary Targets αvβ3, αvβ5 integrins αIIbβ3 integrin (platelets) α5β1, αvβ3 integrins
IC50 (Platelet Aggregation) N/A 0.339 μg/mL (ADP-induced) N/A
Binding Specificity and Efficacy

c-[-Arg-Gly-Asp-Acpca31-] demonstrates high specificity for αvβ3 and αvβ5 integrins due to its constrained conformation, which closely replicates the RGD loop in vitronectin . In contrast, GBV-IV4 preferentially targets αIIbβ3 integrins on platelets, achieving sub-micromolar IC50 values in platelet aggregation assays . Linear RGD motifs in larger proteins like fibronectin exhibit broader receptor interactions but lack the pharmacokinetic advantages of synthetic cyclic peptides.

Pharmacokinetic and Therapeutic Implications

The cyclic structure of c-[-Arg-Gly-Asp-Acpca31-] confers resistance to proteolytic degradation, extending plasma half-life compared to linear disintegrins like GBV-IV4. This stability is critical for sustained anti-angiogenic effects in vivo. However, GBV-IV4’s larger size may prolong circulation time in certain contexts, though its linear structure limits tumor-targeting precision.

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